molecular formula C15H20N4OS2 B269992 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

货号 B269992
分子量: 336.5 g/mol
InChI 键: JGQYLBIQRXXBQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

作用机制

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by regulating various downstream signaling molecules, including PLCγ2, AKT, and NF-κB. Inhibition of BTK by TAK-659 leads to the suppression of these signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for various B-cell malignancies. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, the limitations of TAK-659 include its relatively short half-life and limited solubility, which may impact its pharmacokinetic and pharmacodynamic properties in vivo.

未来方向

Despite the promising preclinical data, more research is needed to evaluate the efficacy and safety of TAK-659 in clinical trials. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TAK-659 to enhance its clinical efficacy. Additionally, the potential synergistic effects of TAK-659 with other anti-cancer agents should be further explored. Finally, the role of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be investigated.

合成方法

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of 4-tert-butyl-2-aminothiazole. This is followed by the reaction of the thiazole with 4,6-dimethyl-2-chloropyrimidine to form the key intermediate, which is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to yield TAK-659. The final product is obtained through purification and isolation procedures.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

属性

产品名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

分子式

C15H20N4OS2

分子量

336.5 g/mol

IUPAC 名称

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H20N4OS2/c1-9-6-10(2)17-13(16-9)22-8-12(20)19-14-18-11(7-21-14)15(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,20)

InChI 键

JGQYLBIQRXXBQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

规范 SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。